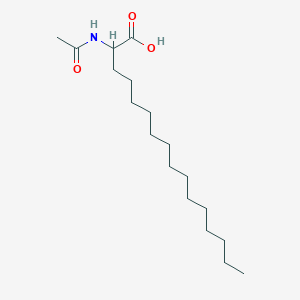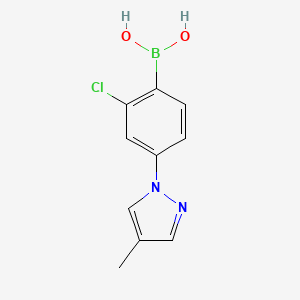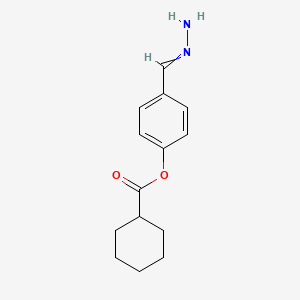
(3-Amino-5-(piperidin-3-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-5-(piperidin-3-yl)phenyl)boronic acid is a boronic acid derivative that features both an amino group and a piperidine ring attached to a phenyl ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(piperidin-3-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester and a palladium catalyst under basic conditions .
Industrial Production Methods
Industrial production of boronic acids often employs similar methods but on a larger scale. The key to industrial synthesis is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-5-(piperidin-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(3-Amino-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Amino-5-(piperidin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing compounds. This property is particularly useful in the development of sensors and in drug design, where the boronic acid group can interact with biological targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminophenylboronic acid: Lacks the piperidine ring but has similar reactivity due to the boronic acid and amino groups.
(3-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but with the piperidine ring attached at a different position.
Uniqueness
(3-Amino-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the specific positioning of the amino group and the piperidine ring on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other boronic acids .
Eigenschaften
Molekularformel |
C11H17BN2O2 |
|---|---|
Molekulargewicht |
220.08 g/mol |
IUPAC-Name |
(3-amino-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h4-6,8,14-16H,1-3,7,13H2 |
InChI-Schlüssel |
ZASYMNFNKUARSA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)N)C2CCCNC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)


![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)


![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)

![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
